N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide
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Overview
Description
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide is a chemical compound with the molecular formula C8H7N5O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide typically involves the reaction of 4,5-dicyano-1-methylpyrazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)-2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives
- N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives .
Uniqueness
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of both nitrile and acetamide groups on the pyrazole ring.
Properties
CAS No. |
54385-52-3 |
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Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(4,5-dicyano-1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C8H7N5O/c1-5(14)11-8-6(3-9)7(4-10)13(2)12-8/h1-2H3,(H,11,12,14) |
InChI Key |
AKOKPIZVRFMISO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=C1C#N)C#N)C |
Origin of Product |
United States |
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